AY 9944

Übersicht

Beschreibung

AY 9944 ist ein spezifischer Inhibitor der Cholesterinbiosynthese. Es inhibiert in erster Linie das Enzym 7-Dehydrocholesterin Δ7-Reduktase (DHCR7), das eine entscheidende Rolle bei der Umwandlung von 7-Dehydrocholesterin zu Cholesterin spielt . Diese Inhibition führt zur Anhäufung von 7-Dehydrocholesterin und einer Verringerung des Cholesterinspiegels . This compound ist auch bekannt dafür, bei hohen Dosen Sterol Δ7-Δ8-Isomerase zu hemmen, was zur Anhäufung von Cholest-8-en-3β-ol führt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

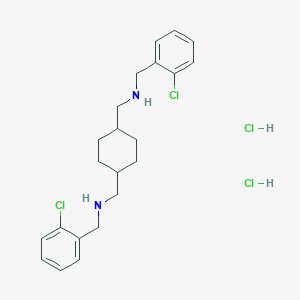

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Chlorbenzylamin mit Cyclohexanon zur Bildung eines Zwischenprodukts umfasst, das dann weiter mit einem weiteren Molekül 2-Chlorbenzylamin umgesetzt wird . Das Endprodukt wird nach Reinigung und Kristallisation erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten . Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheitsstandards zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

AY 9944 can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with cyclohexanone to form an intermediate, which is then further reacted with another molecule of 2-chlorobenzylamine . The final product is obtained after purification and crystallization .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product . The process includes rigorous quality control measures to maintain consistency and safety standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AY 9944 unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Chloratome.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Reagenzien wie Natriumhydroxid und andere Nukleophile werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung verschiedener oxidierter Derivate von this compound führen .

Wissenschaftliche Forschungsanwendungen

AY 9944 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeug zur Untersuchung der Cholesterinbiosynthese und der Rolle von DHCR7 verwendet.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es das Enzym 7-Dehydrocholesterin Δ7-Reduktase (DHCR7) mit einem IC50 von 13 nM hemmt . Diese Inhibition verhindert die Umwandlung von 7-Dehydrocholesterin zu Cholesterin, was zur Anhäufung von 7-Dehydrocholesterin und einer Verringerung des Cholesterinspiegels führt . Bei hohen Dosen hemmt this compound auch Sterol Δ7-Δ8-Isomerase, was zur Anhäufung von Cholest-8-en-3β-ol führt . Die Inhibition von DHCR7 stört die Cholesterinbiosynthese und beeinflusst verschiedene zelluläre Prozesse, die von Cholesterin abhängen .

Wirkmechanismus

AY 9944 exerts its effects by inhibiting the enzyme 7-dehydrocholesterol Δ7-reductase (DHCR7) with an IC50 of 13 nM . This inhibition prevents the conversion of 7-dehydrocholesterol to cholesterol, leading to the accumulation of 7-dehydrocholesterol and a reduction in cholesterol levels . At high doses, this compound also inhibits sterol Δ7-Δ8 isomerase, causing the accumulation of cholest-8-en-3β-ol . The inhibition of DHCR7 disrupts cholesterol biosynthesis and affects various cellular processes that depend on cholesterol .

Vergleich Mit ähnlichen Verbindungen

AY 9944 ist einzigartig in seiner spezifischen Inhibition von DHCR7. Ähnliche Verbindungen umfassen:

Triparanol: Ein weiterer Inhibitor der Cholesterinbiosynthese, der verschiedene Enzyme im Stoffwechselweg angreift.

BM15766: Ein potenter Inhibitor von Δ7-Sterolreduktase mit einer höheren Inhibition als this compound.

U18666A: Eine Verbindung, die die Cholesterinsynthese hemmt, aber durch unterschiedliche Mechanismen.

This compound zeichnet sich durch seine hohe Spezifität und Potenz bei der Inhibition von DHCR7 aus, was es zu einem wertvollen Werkzeug in der Forschung und therapeutischen Entwicklung macht .

Biologische Aktivität

AY 9944, a synthetic compound known primarily as an inhibitor of cholesterol biosynthesis, has garnered attention in various fields of biological research. Its effects on cholesterol metabolism, neurobiology, and potential therapeutic applications have been extensively studied. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily as an inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7) , which plays a crucial role in cholesterol synthesis. By inhibiting this enzyme, this compound leads to a decrease in cholesterol levels and an accumulation of 7-dehydrocholesterol (7-DHC) in various tissues. This alteration in sterol metabolism can have significant implications for cellular function and signaling pathways.

Key Mechanisms

- Inhibition of Cholesterol Biosynthesis : this compound blocks the conversion of 7-DHC to cholesterol, leading to altered lipid profiles in cells.

- Impact on Hedgehog Signaling : this compound has been identified as an inhibitor of Hedgehog (Hh) signaling pathways, which are critical for various developmental processes and tumorigenesis .

Cholesterol Metabolism

Research indicates that long-term administration of this compound significantly affects cholesterol levels across different tissues. A study involving rats demonstrated that after feeding this compound for six and twelve months, there was a marked decrease in cholesterol levels in the serum and adrenal glands, while 7-DHC accumulated particularly in the lungs .

| Tissue | Cholesterol Level Change | 7-DHC Level Change |

|---|---|---|

| Serum | Decreased | Increased |

| Liver | Decreased | Increased |

| Adrenals | Decreased | Stable |

| Lungs | Decreased | Significantly Increased |

| Brain | Decreased | Increased |

Neurobiological Effects

This compound has been utilized in mouse models to study its effects on behavior and neurobiology. In one study, AY-treated mice exhibited significant social deficits compared to control groups. The research assessed sociability, social novelty preference, and interaction with juvenile conspecifics .

- Behavioral Outcomes : Environmental enrichment improved behavioral outcomes in AY-treated mice, suggesting that external factors can mitigate some adverse effects associated with this compound treatment .

Antiviral Properties

Recent studies have indicated potential antiviral effects of this compound. It has been suggested that the compound may serve as an antiviral agent by modulating cholesterol biosynthesis pathways that are critical for viral replication .

Case Study: Impact on Epilepsy

In a retrospective study assessing the ketogenic diet's efficacy for treating refractory epilepsy, this compound was noted for its anticonvulsant properties. The study highlighted that this compound could enhance seizure thresholds when combined with dietary interventions .

- Clinical Findings : Among patients who underwent treatment with the ketogenic diet alongside this compound:

- 58% remained on the diet after 18 months.

- One patient achieved complete seizure freedom.

- Another patient reported a 75-99% reduction in seizures.

Teratogenic Effects

Research has also explored the teratogenic effects of this compound during embryonic development. Studies have shown that exposure to this compound can lead to developmental abnormalities due to its impact on cholesterol biosynthesis during critical periods of development .

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2N2.2ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;;/h1-8,17-18,25-26H,9-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVIEWRSGDDWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957874, DTXSID50924843 | |

| Record name | AY-9944 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-93-8, 1245-84-7 | |

| Record name | AY-9944 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AY-9944 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AY 9944 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.